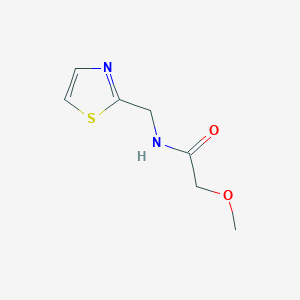

2-(Methoxyacetylamino)methylthiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Medicinal Chemistry and Drug Discovery

The thiazole ring is a key component in a wide array of natural products and synthetic drugs, demonstrating its versatility and importance in therapeutic applications. semanticscholar.org One of the most notable natural products containing a thiazole moiety is Vitamin B1 (Thiamine), which is essential for numerous cellular processes. nih.gov The thiazole scaffold is present in compounds exhibiting a vast range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antiparkinsonian effects. nih.govresearchgate.net

The significance of the thiazole scaffold is further underscored by its presence in numerous commercially available drugs. bohrium.com A substructure search of the ChEMBL database revealed over 100,000 bioactive compounds containing the thiazole scaffold, with amides being the most common substitution. nih.gov This prevalence highlights the trust medicinal chemists place in this heterocyclic system to generate novel therapeutic agents.

Table 1: Examples of Marketed Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Sulfathiazole | Antibacterial | A sulfonamide group attached to a 2-aminothiazole (B372263) ring. |

| Ritonavir | Antiretroviral | A complex structure containing a thiazole ring. |

| Famotidine | H2 Receptor Antagonist | Contains a 2-guanidinothiazole moiety. |

| Meloxicam | Anti-inflammatory | A 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide derivative of a 2-aminothiazole. nih.gov |

Overview of Research Trajectories for Thiazole-Containing Compounds

Research into thiazole-containing compounds is a dynamic and continually evolving field. Current research trajectories are focused on several key areas:

Development of Novel Antimicrobial Agents: With the rise of antimicrobial resistance, the thiazole scaffold is being extensively investigated for the development of new antibiotics and antifungal agents. youtube.comnih.gov Researchers are designing and synthesizing novel thiazole derivatives to combat resistant strains of bacteria and fungi. nih.gov

Anticancer Drug Discovery: The 2-aminothiazole scaffold is a particularly important building block for potent anticancer agents. researchgate.netmdpi.com Research is focused on designing thiazole derivatives that can target specific enzymes or receptors involved in cancer progression. acs.org

Fragment-Based Drug Discovery (FBDD): Thiazoles are attractive building blocks in FBDD campaigns due to their size and ability to be readily modified. nih.gov However, researchers must carefully evaluate their reactivity to avoid promiscuous or non-specific inhibition. nih.gov

Novel Synthetic Methodologies: Chemists are continuously developing new and more efficient methods for the synthesis of substituted thiazoles. ingentaconnect.com The classic Hantzsch thiazole synthesis remains a popular method, but numerous novel approaches have been established to create diverse thiazole derivatives. ingentaconnect.com

Positioning of 2-(Methoxyacetylamino)methylthiazole within Contemporary Thiazole Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for its positioning within the broader context of contemporary thiazole chemistry. Structurally, it is a derivative of 2-aminomethylthiazole, where the amino group is acylated with a methoxyacetyl group.

This compound can be viewed as a potential bioactive molecule for several reasons:

The 2-aminothiazole core: This is a well-established pharmacophore in medicinal chemistry. nih.gov The presence of this core suggests that the molecule could be explored for a variety of therapeutic applications.

The N-acyl modification: The methoxyacetyl group modifies the electronic and lipophilic properties of the parent aminomethylthiazole. This type of modification is a common strategy in drug design to fine-tune the activity, selectivity, and pharmacokinetic properties of a lead compound.

Potential as a building block: This compound could serve as a valuable intermediate in the synthesis of more complex molecules. The thiazole ring and the amide linkage provide multiple points for further chemical modification.

Given the widespread interest in 2-aminothiazole derivatives for drug discovery, this compound represents a logical, albeit underexplored, area for further investigation. Its synthesis and biological evaluation would be a valuable contribution to the field of medicinal chemistry.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Abafungin |

| Aztreonam |

| Cefdinir |

| Cefditoren pivoxil |

| Cefdizime |

| Cefepime |

| Cefixime |

| Cefmenoxime |

| Cefodizime |

| Cefotiam |

| Cefovecin |

| Cefpirome |

| Cefpodoxime proxetil |

| Ceftaroline fosamil |

| Cefteram |

| Ceftibuten |

| Ceftiofur |

| Ceftizoxime |

| Ceftriaxone |

| Famotidine |

| Lurasidone |

| Meloxicam |

| Perospirone |

| Ritonavir |

| Sulfathiazole |

| Tiazofurin |

| Tigemonam |

| Thiamine |

Properties

CAS No. |

185747-20-0 |

|---|---|

Molecular Formula |

C7H10N2O2S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

2-methoxy-N-(1,3-thiazol-2-ylmethyl)acetamide |

InChI |

InChI=1S/C7H10N2O2S/c1-11-5-6(10)9-4-7-8-2-3-12-7/h2-3H,4-5H2,1H3,(H,9,10) |

InChI Key |

KFRRHJHDOKASNX-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NCC1=NC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyacetylamino Methylthiazole and Its Analogs

Retrosynthetic Analysis of 2-(Methoxyacetylamino)methylthiazole

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The most apparent disconnection is the amide bond, which simplifies the target molecule into two key synthons: 2-(aminomethyl)thiazole and a methoxyacetyl equivalent. The 2-(aminomethyl)thiazole can be further disconnected through the thiazole (B1198619) ring, suggesting precursors such as a protected amino-thioacetamide and a C2 electrophile. This two-pronged approach allows for the separate or convergent synthesis of the necessary building blocks.

Strategies for the Construction of the Thiazole Heterocycle

The formation of the thiazole ring is a critical step in the synthesis of this compound. Two classical and widely employed methods for this purpose are the Hantzsch thiazole synthesis and the use of thioamide precursors.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is a versatile method for the formation of thiazole rings, typically involving the condensation of an α-halocarbonyl compound with a thioamide. In the context of synthesizing the 2-(aminomethyl)thiazole core, a protected form of amino-thioacetamide would be reacted with a suitable α-halocarbonyl compound. For instance, the reaction of a Boc-protected glycine (B1666218) thioamide with 1,3-dichloroacetone (B141476) could yield the desired thiazole intermediate after subsequent manipulation.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-haloketone | Thioamide | Ethanol (B145695), Reflux | 2,4-disubstituted thiazole | Hantzsch, A. (1887) |

| 1,3-dichloroacetone | N-Boc-glycine thioamide | Base, Solvent | N-Boc-2-(chloromethyl)thiazole-4-carboxamide | Hypothetical |

Utilization of Thioamide Precursors in Thiazole Formation

An alternative and often more direct route to 2-substituted thiazoles involves the cyclization of a thioamide precursor with a suitable electrophile. A patented method for the synthesis of 2-aminomethylthiazole hydrochloride exemplifies this strategy. The process begins with the conversion of Boc-glycine ethyl ester to Boc-glycinamide, which is then treated with Lawesson's reagent to form the corresponding Boc-aminoethanethioamide. This thioamide is subsequently cyclized with bromoacetaldehyde (B98955) to yield N-Boc-2-(aminomethyl)thiazole. The final deprotection step with hydrochloric acid affords the target 2-aminomethylthiazole hydrochloride.

Functionalization and Derivatization at the Thiazole Core

Once the 2-(aminomethyl)thiazole core is synthesized, the final steps involve the introduction of the desired side chain and potential modifications to create analogs.

Introduction of the Methoxyacetylamino Moiety

The introduction of the methoxyacetylamino group is typically achieved through standard N-acylation procedures. The free amine of 2-(aminomethyl)thiazole can be reacted with methoxyacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Alternatively, methoxyacetic acid can be coupled with the amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activating agent such as N-hydroxybenzotriazole (HOBt). This latter method is often preferred for its milder reaction conditions and higher yields.

| Amine | Acylating Agent | Coupling Reagent/Base | Solvent | Product |

| 2-(aminomethyl)thiazole | Methoxyacetyl chloride | Triethylamine | Dichloromethane | This compound |

| 2-(aminomethyl)thiazole | Methoxyacetic acid | EDCI/HOBt | Dimethylformamide | This compound |

Modifications at the Methyl Group of the Thiazole Ring

For the synthesis of analogs, the methyl group at the 2-position of the thiazole ring can serve as a handle for further functionalization. Free-radical halogenation, for instance using N-bromosuccinimide (NBS) under UV irradiation, can introduce a bromine atom, creating a versatile intermediate for nucleophilic substitution reactions. Oxidation of the methyl group to an aldehyde or a carboxylic acid can also be achieved using appropriate oxidizing agents, opening up a wide range of possibilities for derivatization, such as the formation of imines, esters, or amides.

| Starting Material | Reagent(s) | Product |

| 2-Methylthiazole | N-Bromosuccinimide, AIBN | 2-(Bromomethyl)thiazole |

| 2-Methylthiazole | Selenium dioxide | Thiazole-2-carbaldehyde |

| 2-Methylthiazole | Potassium permanganate | Thiazole-2-carboxylic acid |

Advanced Synthetic Techniques for this compound Analogs

The synthesis of thiazole derivatives, including analogs of this compound, has been significantly advanced by the development of sophisticated synthetic methodologies. These techniques aim to improve efficiency, yield, and environmental friendliness compared to traditional methods like the Hantzsch synthesis, which often requires harsh conditions and long reaction times. nih.govsemanticscholar.org Modern approaches, such as multi-component reactions and chemoenzymatic routes, offer elegant and effective pathways to construct the thiazole core and its derivatives.

Multi-Component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single pot to form a final product that incorporates substantial portions of all the reactant molecules. iau.irscispace.com This approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. nih.govbepls.com For the synthesis of thiazole analogs, MCRs provide a powerful tool for creating complex molecules in a single, efficient step.

One of the most well-known methods for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. scispace.com Modern variations of this reaction often utilize MCR strategies to enhance its efficiency and scope. For instance, a one-pot, three-component reaction can be employed using primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates to produce diversely substituted thiazole derivatives. iau.ir The use of catalysts like N-methyl imidazole (B134444) can accelerate these reactions, often allowing them to proceed under solvent-free conditions at room temperature. iau.ir

Another green approach involves a domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation, which can produce a wide variety of trisubstituted thiazoles in good yields without the need for a catalyst. bepls.com Similarly, novel pyrazole-linked thiazoles have been synthesized through a one-pot reaction of aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a hydrogen-bond-donating solvent. acs.org These MCRs highlight the trend towards more environmentally benign and atom-economical synthetic routes. scispace.combepls.com

| Reactants | Catalyst/Solvent | Key Features | Resulting Thiazole Type |

|---|---|---|---|

| Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | N-methyl imidazole / Solvent-free | Rapid, room temperature, good yields. iau.ir | Diversely substituted thiazoles. iau.ir |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water / Microwave | Catalyst-free, green solvent, short reaction time. bepls.com | Trisubstituted thiazoles. bepls.com |

| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP | Room temperature, one-pot C-C, C-N, and C-S bond formation. acs.org | Pyrazole-linked thiazoles. acs.org |

| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free | Reduced reaction times, higher yields, environmentally benign. scispace.com | Substituted Hantzsch thiazole derivatives. scispace.com |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biological catalysts (enzymes). This approach is particularly advantageous for its mild reaction conditions, high yields, and environmental compatibility, expanding the application of enzymes in organic synthesis. nih.govsemanticscholar.orgnih.gov

A novel chemoenzymatic, one-pot, multi-component synthesis for thiazole derivatives has been developed utilizing trypsin from porcine pancreas (PPT) as a catalyst. nih.govsemanticscholar.org In this method, a series of thiazole derivatives can be synthesized with high yields (up to 94%) under gentle, enzyme-catalyzed conditions. nih.govnih.gov The reaction typically involves secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates as starting materials. researchgate.net

The optimization of this chemoenzymatic process has shown that the choice of solvent significantly impacts the catalytic activity of the enzyme, with ethanol being identified as the most effective medium. nih.govsemanticscholar.org The ideal reaction conditions were determined to be a temperature of 45 °C with a specific concentration of the PPT catalyst. semanticscholar.org Control experiments have confirmed that the enzyme plays a crucial catalytic role in promoting the reaction. nih.govsemanticscholar.org This method demonstrates a broad tolerance for different substrate amines, making it a versatile tool for synthesizing a range of thiazole derivatives. nih.govnih.gov The ease of workup, high yields, and mild conditions make chemoenzymatic synthesis a valuable and innovative strategy for producing thiazole analogs. semanticscholar.org

| Parameter | Description | Reference |

|---|---|---|

| Enzyme Catalyst | Trypsin from porcine pancreas (PPT) | nih.govsemanticscholar.orgnih.gov |

| Starting Materials | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | researchgate.net |

| Optimal Solvent | Ethanol | nih.govsemanticscholar.org |

| Optimal Temperature | 45 °C | semanticscholar.org |

| Key Advantages | High yields (up to 94%), mild reaction conditions, easy workup, broad substrate tolerance. | nih.govsemanticscholar.orgnih.gov |

Chemical Reactivity and Mechanistic Studies of 2 Methoxyacetylamino Methylthiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle that can undergo electrophilic substitution. However, it is generally less reactive than benzene (B151609) in such reactions due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The substituent at the 2-position of the thiazole ring profoundly influences the rate and regioselectivity of electrophilic attack.

In 2-(Methoxyacetylamino)methylthiazole, the side chain at the 2-position is a methoxyacetylamino)methyl group. The amide functionality within this group is generally considered to be electron-withdrawing, which would further deactivate the thiazole ring towards electrophilic substitution. Electrophilic attack, if it were to occur, would likely be directed to the 5-position of the thiazole ring, as this is the most electron-rich position in 2-substituted thiazoles. This is consistent with studies on other 2-substituted thiazoles. For instance, in related thiazole systems, electrophilic substitution has been observed to favor the C5 position.

Table 1: Regioselectivity in Electrophilic Substitution of Thiazole Derivatives

| Thiazole Derivative | Electrophile | Position of Substitution |

| 2-Aminothiazole (B372263) | Br₂ | 5 |

| 2-Methylthiazole | HNO₃/H₂SO₄ | 5 |

| Thiazole | Br₂/FeBr₃ | 5 |

It is important to note that harsh reaction conditions would likely be required to effect electrophilic substitution on this compound due to the deactivating nature of the substituent.

Nucleophilic Substitution Reactions at the Methoxy (B1213986) Group

Nucleophilic substitution at the methoxy group of this compound is not a facile process. The methoxy group is part of a methoxyacetyl moiety attached to an amino group, which is in turn attached to the thiazole ring via a methylene (B1212753) bridge. Direct nucleophilic attack on the methyl group of the methoxy ether is unlikely under normal conditions and would require a strong nucleophile and harsh conditions to achieve demethylation.

A more probable site for nucleophilic attack is the carbonyl carbon of the methoxyacetyl group. This would be an acyl substitution reaction, where a nucleophile attacks the electrophilic carbonyl carbon. However, the amide nitrogen's lone pair delocalizes into the carbonyl group, making it less electrophilic than a ketone or ester carbonyl. Nevertheless, under appropriate conditions (e.g., strong acid or base catalysis), hydrolysis or aminolysis at this position could occur.

Nucleophilic aromatic substitution on the thiazole ring itself is also a possibility, though generally difficult for thiazoles unless activated by strong electron-withdrawing groups and a good leaving group is present on the ring. The methoxyacetylamino)methyl group is not a strong activating group for nucleophilic aromatic substitution.

Tautomerism and Isomerization Dynamics

This compound can exhibit several forms of tautomerism and isomerism.

Amide-Imidic Acid Tautomerism: The N-acetyl group can exist in equilibrium between the amide and the imidic acid tautomeric forms. The amide form is generally the more stable tautomer.

Amine-Imine Tautomerism: While the nitrogen atom is part of an amide, the broader 2-aminomethylthiazole substructure can be considered in discussions of tautomerism. For the related 2-aminothiazole, amino-imino tautomerism is a known phenomenon. Although in this compound the exocyclic nitrogen is acylated, the potential for proton transfer and tautomerization under specific conditions cannot be entirely ruled out. Studies on 2-amino-4-methylthiazole (B167648) have shown the existence of several tautomeric forms, with the amino form being the most stable. mdpi.comnih.gov

Rotational Isomerism (Conformational Isomerism): Due to the presence of several single bonds in the side chain, different rotational isomers (conformers) are possible. Rotation around the C-N bonds and C-C bonds of the side chain can lead to different spatial arrangements of the atoms. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Table 2: Potential Tautomeric and Isomeric Forms of this compound

| Type of Isomerism | Description |

| Amide-Imidic Acid Tautomerism | Equilibrium between the -C(=O)NH- (amide) and -C(OH)=N- (imidic acid) forms of the side chain. |

| Amine-Imine Tautomerism | By analogy to 2-aminothiazoles, potential for proton transfer from the exocyclic nitrogen to the ring nitrogen. |

| Rotational Isomerism | Different spatial orientations due to rotation around single bonds in the side chain. |

Condensation Reactions Involving Reactive Centers

The structure of this compound presents a few potential sites for condensation reactions.

The active methylene group (—CH₂—) situated between the methoxy and carbonyl groups could potentially undergo condensation reactions with aldehydes or ketones under basic conditions to form α,β-unsaturated compounds. However, the acidity of these protons is relatively low, and strong bases would likely be required.

The amide N-H proton could also participate in condensation reactions. For example, reaction with an aldehyde could lead to the formation of an N-acyliminium ion intermediate, which could then react further.

Condensation reactions involving the thiazole ring itself are less likely unless there are activating substituents. However, in studies of related compounds such as 2-acetylamino-5-(4-acetylphenylazo)-thiazole, condensation reactions have been shown to occur at other reactive sites in the molecule, such as an acetyl group on a phenylazo substituent. nih.govbyjus.com This suggests that if other reactive functional groups were present on the thiazole ring or its substituents, they would be the primary sites for condensation.

Photochemical Transformations and Decomposition Pathways

The photochemical behavior of this compound has not been specifically reported. However, studies on the photochemistry of analogous compounds, such as 2-amino-4-methylthiazole, provide insights into potential decomposition pathways. mdpi.comnih.govnih.gov

UV irradiation of 2-amino-4-methylthiazole has been shown to induce cleavage of the thiazole ring, particularly the C-S and C-N bonds. mdpi.comnih.govnih.gov This leads to the formation of various ring-opened products. It is plausible that this compound could undergo similar photochemical ring-opening reactions upon exposure to UV light.

Table 3: Major Photoproducts from the Photolysis of 2-Amino-4-methylthiazole at 265 nm mdpi.comnih.govnih.gov

| Photoproduct | Chemical Name |

| fp1 | N-(1-sulfanylprop-1-en-2-yl)carbodiimide |

| fp2 | N-(1-thioxopropan-2-yl)carbodiimide |

| fp3 | N-(2-methylthiiran-2-yl)carbodiimide |

In addition to ring cleavage, photochemical reactions could also involve the side chain. For example, cleavage of the amide bond (a photochemically induced hydrolysis or cleavage) or the C-N bond connecting the side chain to the thiazole ring are possible decomposition pathways. The stability of the compound in the presence of light would be a critical factor for its handling and storage.

In Vitro Biological Activity Evaluation and Pharmacological Mechanisms of 2 Methoxyacetylamino Methylthiazole Analogs

Cell-Based Assays for Antiproliferative and Cytotoxic Effects (in vitro)

The evaluation of novel chemical entities for their anticancer potential is a cornerstone of oncological research. Thiazole (B1198619) derivatives have been a subject of intense study in this area, with numerous reports highlighting their ability to inhibit the growth of and induce death in cancer cells.

A variety of thiazole analogs have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For instance, a series of novel 1,3-thiazole derivatives were synthesized and evaluated for their in vitro activity against breast cancer cell lines MCF-7 and MDA-MB-231. Several of these compounds exhibited considerable growth inhibitory effects. mdpi.com Notably, compound 4 from this series showed potent antiproliferative activity with an IC₅₀ value of 5.73 µM against MCF-7 cells. mdpi.com

In another study, bis-thiazole derivatives were screened for their cytotoxic activities across various cancer cell lines. Compounds 5a-c , 5f-g , and 9 displayed remarkable cytotoxic effects. Specifically, compound 5c had a potent IC₅₀ value of 0.6 nM against the HeLa cervical cancer cell line, while compound 5f registered a high IC₅₀ value of 6 nM against the KF-28 ovarian cancer cell line. nih.govfrontiersin.org

Furthermore, a series of 1,3-thiazole amide derivatives of the pentacyclic triterpene Ochraceolide A were synthesized and tested against MCF-7, MDA-MB-231, and SiHa cancer cell lines. The 5-nitrofuramide derivative (2o ) emerged as a particularly potent compound, showing better cytotoxic and antiproliferative activity than other derivatives with IC₅₀ values ranging from 1.6 to 12.7 µM. nih.gov

Interactive Table: Cell Growth Inhibition by Thiazole Analogs

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 4 | MCF-7 | 5.73 |

| Compound 5c | HeLa | 0.0006 |

| Compound 5f | KF-28 | 0.006 |

The deregulation of the cell cycle is a hallmark of cancer. Thiazole derivatives have been shown to interfere with cell cycle progression in cancer cells, often leading to cell cycle arrest at specific phases, thereby preventing cell proliferation.

For example, a study on bis-thiazole derivatives revealed that compounds 5a, 5b, 5f , and 9 caused a relative accumulation of cells in the G1 phase. The percentage of G1 populations in KF-28 cells treated with these compounds was elevated to 75.9%, 85.6%, 76.9%, and 78%, respectively, compared to 72% in control cells. This G1 arrest was associated with a reduction in the percentage of cells in the G2/M phase. frontiersin.org

Similarly, newly synthesized thiazole derivatives were found to induce G0-G1 phase cell cycle arrest in the leukemia HL-60(TB) cell line. nih.govnih.gov Another thiazole analog, compound 4c , was reported to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells, leading to an accumulation of cells in the pre-G1 phase (37.36% compared to 2.02% in untreated cells). doaj.org

Inducing apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Thiazole derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines.

Several studies have indicated that the apoptotic activity of thiazole analogs is often mediated through the intrinsic, or mitochondrial-dependent, pathway. nih.govfrontiersin.orgfrontiersin.orgnih.gov This is characterized by the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of anti-apoptotic genes such as Bcl-2. nih.govfrontiersin.org

In a study of bis-thiazole derivatives, compounds 5a, 5b , and 5f were found to significantly stimulate total apoptotic cell death in KF-28 cells, with values of 38.21%, 18.77%, and 40.74%, respectively, compared to 0.45% in control cells. nih.govfrontiersin.org Compound 5f induced a remarkable 82.76% apoptotic cell death. nih.govfrontiersin.org Another thiazole derivative, compound 4 , induced programmed cell death in MCF-7 cells by 32.66% compared to 2.21% in control cells. mdpi.com

The induction of apoptosis is often confirmed by assays that measure the activation of caspases, key enzymes in the apoptotic cascade. For instance, some thiazole derivatives have been shown to increase the levels of caspase-3, a crucial executioner caspase. nih.govnih.govresearchgate.net

Antimicrobial Activity Assessments (in vitro)

In addition to their anticancer properties, thiazole derivatives have been investigated for their potential as antimicrobial agents. The rise of antibiotic resistance has spurred the search for new classes of compounds with activity against pathogenic microorganisms.

Several studies have reported the activity of thiazole analogs against Gram-positive bacteria. A series of thiazolyl-thiourea derivatives were evaluated for their in vitro antimicrobial activity. Halogenated derivatives showed promising efficacy towards staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 µg/mL. mdpi.com

In another study, fluorobenzoylthiosemicarbazides, which can be considered precursors to certain thiazole derivatives, were tested against a panel of Gram-positive bacteria. Trifluoromethyl derivatives were particularly active against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MICs ranging from 7.82 to 31.25 µg/mL. semanticscholar.org

The activity of thiazole derivatives against Gram-negative bacteria has also been documented, although they are often found to be more effective against Gram-positive strains. A study on 2-aminothiazole (B372263) derivatives reported their screening against Pseudomonas aeruginosa and Escherichia coli. researchgate.net

A series of N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide derivatives, which incorporate a thiazole-related structural motif, showed good antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Interactive Table: Antimicrobial Activity of Thiazole Analogs

| Compound Class | Organism | MIC (µg/mL) |

|---|---|---|

| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | 4-16 |

Antifungal Activity Profiling

Thiazole derivatives have demonstrated significant in vitro activity against a range of pathogenic fungi. Studies have evaluated these compounds against various Candida species, which are common causes of opportunistic infections, especially in immunocompromised individuals. bohrium.comnih.gov

In one study, two series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. nih.gov Notably, compounds from the 2-hydrazinyl-4-phenyl-1,3-thiazole series showed superior potency compared to those without the C2-hydrazone linkage. nih.gov Two compounds, 7a and 7e, exhibited particularly promising inhibitory activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were substantially lower than the reference drug fluconazole (15.62 µg/mL). nih.gov Further investigation into a series of nine thiazole derivatives containing a cyclopropane system revealed very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or interference with the cell membrane's ion permeability. nih.gov

The antifungal potential of thiazole derivatives extends to other fungal species as well. Screening of various novel thiazole compounds has shown activity against fungi such as Aspergillus niger and Geotricum candidum. mdpi.com The insertion of different heterocyclic systems at position-5 of the thiazole ring was found to enhance the antimicrobial activity. mdpi.com

| Compound Series | Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

|---|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans | 7.81 | Fluconazole | 15.62 nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | Candida albicans | 3.9 | Fluconazole | 15.62 nih.gov |

| Thiazole derivatives with cyclopropane | Clinical Candida albicans isolates | 0.008 - 7.81 | Nystatin | Not specified in text |

| Thiazole derivative (Compound 7) | Salmonella typhimurium | 0.49 | Not specified | Not specified mdpi.com |

| Thiazole derivative (Compound 13) | Salmonella typhimurium | 0.49 | Not specified | Not specified mdpi.com |

Antimycobacterial Efficacy Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents. thieme-connect.combohrium.com Thiazole-based compounds have emerged as a promising class of candidates in the search for novel anti-tubercular drugs. thieme-connect.combohrium.comresearchgate.net These compounds are known to target key bacterial enzymes, disrupt cell wall synthesis, and interfere with essential metabolic pathways. thieme-connect.combohrium.com

A study focused on thiadiazole-linked thiazole derivatives identified several compounds with significant activity against M. tuberculosis (H37Ra strain). nih.gov Compound 5l showed the best MIC value of 7.1285 µg/mL, while compounds 5g and 5i also demonstrated good to moderate activity. nih.gov Another investigation into benzothiazole-2-carboxyarylalkylamides reported twelve compounds with promising anti-TB activity against the H37Rv strain, with MIC values in the range of 0.78-6.25 µg/mL. researchgate.net The most potent of these, compound 5bf, exhibited an MIC of 0.78 µg/mL. researchgate.net

Lead optimization of a benzothiazole adamantyl amide hit compound led to the development of analogs with excellent potency and a mycobacteria-specific spectrum. nih.gov Replacement of the adamantyl group with cyclohexyl derivatives resulted in compounds with MIC values ranging from 0.12-0.5 µg/mL against M. tuberculosis. nih.gov These advanced compounds were also effective against non-tuberculous mycobacteria (NTM), demonstrating bactericidal effects. nih.gov Resistance mapping studies suggest that these benzothiazole amides likely target the trehalose monomycolate transporter (MmpL3), which is involved in the transfer of mycolic acids to the mycobacterial cell envelope. nih.gov

| Compound Series/Name | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiadiazole-linked thiazole (5l) | M. tuberculosis (H37Ra) | 7.1285 nih.gov |

| Benzothiazole-2-carboxyarylalkylamide (5bf) | M. tuberculosis (H37Rv) | 0.78 researchgate.net |

| Other Benzothiazole-2-carboxyarylalkylamides | M. tuberculosis (H37Rv) | 0.78 - 6.25 researchgate.net |

| Optimized Benzothiazole Amides | M. tuberculosis | 0.12 - 0.5 nih.gov |

Enzyme and Receptor Modulation Studies (in vitro)

Kinase Inhibition Assays (e.g., PI3K, mTOR, FGFR-1)

Protein kinases are crucial regulators of cellular processes, and their abnormal function is often implicated in diseases like cancer, making them important therapeutic targets. nih.gov Thiazole derivatives have been extensively investigated as kinase inhibitors due to their structural features that allow for potent interactions with the active sites of various kinases. nih.govresearchgate.net

Research into dual inhibitors targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) has identified promising thiazole-based compounds. nih.gov In a study where seventeen new thiazole compounds were synthesized, compound 3b emerged as a potent PI3Kα/mTOR dual inhibitor. It exhibited an IC50 value of 0.086 µM against PI3Kα, which is comparable to the reference drug alpelisib. Its inhibitory activity against mTOR was also significant, with an IC50 of 0.221 µM. nih.gov Another analog, compound 3e, also showed inhibitory activity against both enzymes, though it was less potent than 3b. nih.gov These findings suggest that the thiazole scaffold is a viable starting point for developing effective dual PI3K/mTOR inhibitors for cancer therapy. nih.gov The thiazole core is often linked to other groups designed to mimic known kinase inhibitors, such as dactolisib, to optimize binding and activity. nih.gov

| Compound | Target Kinase | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| Compound 3b | PI3Kα | 0.086 ± 0.005 nih.gov | Alpelisib | Similar to 3b nih.gov |

| mTOR | 0.221 ± 0.014 nih.gov | Dactolisib | More potent than 3b nih.gov | |

| Compound 3e | PI3Kα | Higher than 3b | Alpelisib | Not specified |

| mTOR | Higher than 3b | Dactolisib | Not specified |

Deubiquitinase Inhibition Assays (e.g., USP7)

Deubiquitinases (DUBs) are enzymes that reverse protein ubiquitination, playing a critical role in regulating protein stability and function. frontiersin.org Ubiquitin-specific protease 7 (USP7) is a DUB that has emerged as a potential drug target for cancer therapy because it stabilizes oncoproteins like Mdm2, which in turn promotes the degradation of the p53 tumor suppressor. nih.govnih.gov Inhibition of USP7 is therefore an attractive strategy to restore p53 function in cancer cells. nih.govnih.gov

Based on the structures of known USP7 inhibitors P5091 and P22077, a series of thiazole derivatives were designed and synthesized. nih.gov In vitro assays demonstrated that these thiazole compounds exhibited inhibitory activity against the USP7 enzyme in the low micromolar range. nih.gov This activity translated to the suppression of tumor cell growth in both p53-dependent and p53-independent manners. nih.gov The development of thiazole-based USP7 inhibitors represents a promising avenue for novel anticancer agents. nih.gov

Topoisomerase Inhibition Assays (e.g., Top1, Topo-II)

DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription, making them established targets for anticancer drugs. mdpi.comwikipedia.orgnih.gov Topoisomerase inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, leading to cytotoxic DNA breaks. wikipedia.orgnih.gov

A series of thiazole-based stilbene analogs were evaluated for their ability to inhibit DNA topoisomerase IB (Top1). mdpi.comnih.gov Among the synthesized compounds, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (compound 8) was identified as a potent Top1 inhibitor, with an activity level comparable to the well-known inhibitor camptothecin (CPT). mdpi.comnih.gov These compounds displayed significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range. mdpi.comnih.gov

Other thiazole derivatives have been investigated as topoisomerase II (Topo-II) inhibitors. researcher.lifenih.gov A study of new thiazolopyrimidine derivatives identified compound 4c as the most potent Topo-II inhibitor, with an IC50 value of 0.23 µM. tandfonline.com This potency was 1.4-fold higher than the standard drug Etoposide and 3.6-fold higher than Doxorubicin. tandfonline.com Molecular docking studies suggest these compounds fit properly into the Topo-II active site, indicating their potential as effective anticancer agents acting through this mechanism. nih.govtandfonline.com

| Compound | Target Enzyme | Inhibitory Activity | IC50 (µM) |

|---|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (Compound 8) | Topoisomerase I | Comparable to Camptothecin mdpi.comnih.gov | Not specified |

| Thiazolopyrimidine derivative (Compound 4c) | Topoisomerase II | 1.4-fold > Etoposide; 3.6-fold > Doxorubicin tandfonline.com | 0.23 ± 0.01 tandfonline.com |

α-Glucosidase Inhibition Studies

α-Glucosidase is an enzyme located in the intestinal tract that breaks down complex carbohydrates into absorbable simple sugars like glucose. youtube.com Inhibiting this enzyme is a validated therapeutic strategy for managing hyperglycemia in type 2 diabetes. nih.gov A range of thiazole derivatives has been synthesized and evaluated for their α-glucosidase inhibitory potential.

In one study, a series of twenty-one thiazole derivatives were prepared and tested for their ability to inhibit α-glucosidase. nih.gov All compounds showed good to moderate activity, with IC50 values ranging from 18.23 µM to 424.41 µM. nih.gov Notably, compound 8 (IC50 = 18.23 µM) and compound 7 (IC50 = 36.75 µM) demonstrated outstanding inhibitory potential, proving to be more potent than the standard drug acarbose (IC50 = 38.25 µM). nih.gov

Another study focused on coumarin-linked thiazole derivatives, which were designed based on in silico modeling of interactions with the α-glucosidase active site. nih.gov The synthesized molecules showed potent inhibition of the enzyme, with IC50 values ranging from 0.14 to 9.38 µM, highlighting the potential of this hybrid scaffold for developing new, effective α-glucosidase inhibitors. nih.gov

| Compound Series | IC50 Range (µM) | Most Potent Compound (IC50, µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| Thiazole derivatives (1-21) | 18.23 - 424.41 nih.gov | Compound 8 (18.23) nih.gov | Acarbose | 38.25 nih.gov |

| Coumarin-linked thiazole derivatives | 0.14 - 9.38 nih.gov | Not specified | Not specified | Not specified |

GPR119 Receptor Agonism

Analogs of 2-(Methoxyacetylamino)methylthiazole, particularly those containing a thiazole core, have been investigated for their agonistic activity at the G protein-coupled receptor 119 (GPR119). GPR119 is recognized as a promising therapeutic target for type 2 diabetes due to its role in glucose homeostasis. Activation of GPR119 is known to stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), and potentiate glucose-dependent insulin secretion from pancreatic β-cells.

A series of 4-(phenoxymethyl)thiazole derivatives have demonstrated potent GPR119 agonistic activity in vitro. For instance, specific compounds within this series, such as compounds 27 and 32d, have shown significant efficacy with EC50 values of 49 nM and 18 nM, respectively nih.gov. The potency of these thiazole analogs highlights the potential of this chemical scaffold in the design of novel GPR119 agonists. While direct data for this compound is not available, the activity of these related compounds suggests that the thiazole moiety is a key pharmacophore for GPR119 activation.

Table 1: In Vitro GPR119 Agonist Activity of Selected Thiazole Analogs

| Compound | EC50 (nM) |

|---|---|

| Analog 27 | 49 |

| Analog 32d | 18 |

Data sourced from studies on 4-(phenoxymethyl)thiazole derivatives.

Antioxidant Activity Determination (in vitro)

Thiazole-containing compounds have been a subject of interest for their antioxidant properties. The evaluation of the antioxidant potential of this compound analogs can be inferred from studies on various thiazole derivatives, which have been assessed through several in vitro assays.

Radical Scavenging Assays (e.g., DPPH, Hydroxyl, Superoxide)

The capacity of thiazole derivatives to scavenge free radicals is a key indicator of their antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this property. Studies on various phenolic thiazoles have demonstrated their ability to act as effective radical scavengers nih.gov.

Hydroxyl radical scavenging is another critical aspect of antioxidant activity, as hydroxyl radicals are highly reactive oxygen species that can cause significant cellular damage. While specific data for this compound is not available, other thiazole derivatives have shown promising results in this regard.

Furthermore, the scavenging of superoxide radicals is an important antioxidant mechanism. Research on N-methyl substituted thiazole-derived polyphenolic compounds has shown that certain derivatives exhibit significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox in various assays, including radical scavenging nih.gov.

Nitric Oxide Scavenging Potential

Nitric oxide (NO) is a signaling molecule that can be detrimental at high concentrations, contributing to oxidative stress. The ability of compounds to scavenge nitric oxide is therefore a valuable antioxidant attribute. While direct studies on this compound are lacking, the broader class of thiazole derivatives has been investigated for NO scavenging activity. For example, certain novel thiazole derivatives have been synthesized and evaluated for their in vitro free radical scavenging activity, including nitric oxide scavenging globalresearchonline.net.

Investigation of Molecular Mechanisms of Action (in vitro)

The molecular mechanisms underlying the biological activities of this compound analogs, particularly their action on GPR119, involve intricate cellular signaling pathways.

Target Engagement and Binding Affinity Elucidation

For GPR119 agonists, target engagement involves binding to the receptor, which is a class A (rhodopsin-like) G protein-coupled receptor nih.gov. While the specific binding affinity of this compound to GPR119 has not been reported, studies on other thiazole-based agonists can provide insights. The affinity and potency of these compounds are influenced by their structural features, which dictate their interaction with the receptor's binding pocket. The development of structure-activity relationship (SAR) studies for thiazole-based GPR119 agonists is crucial for optimizing their binding affinity and efficacy mdpi.com.

Downstream Signaling Pathway Modulation

Activation of GPR119 by an agonist initiates a downstream signaling cascade. GPR119 is coupled to the Gs alpha subunit of the heterotrimeric G protein semanticscholar.org. Upon agonist binding, Gs is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP nih.govmdpi.com. This increase in intracellular cAMP is a key second messenger that mediates the physiological effects of GPR119 activation nih.gov.

In pancreatic β-cells, the elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP triggers the release of GLP-1. It is important to note that different GPR119 agonists, both endogenous and synthetic, may exhibit biased agonism, leading to differential activation of downstream signaling pathways and varied physiological responses nih.gov. The modulation of the cAMP signaling pathway is a central mechanism by which GPR119 agonists, including potentially this compound and its analogs, exert their effects mdpi.com.

Structure Activity Relationship Sar Investigations of 2 Methoxyacetylamino Methylthiazole Derivatives

Positional and Substituent Effects on In Vitro Biological Activities

The biological activity of thiazole (B1198619) derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities. Research on various classes of thiazole-containing compounds has demonstrated that even minor structural changes can lead to significant variations in potency and selectivity.

In another study on thiazole derivatives as inhibitors of metastatic cancer cell migration, modifications to the substituents on both the thiazole and adjacent phenyl rings were explored. nih.govacs.org The introduction of various groups led to a range of inhibitory activities, highlighting the sensitivity of the biological response to the substitution pattern.

The effect of substituents on cyclooxygenase (COX) inhibition has also been investigated for thiazole carboxamide derivatives. The data revealed that different substitutions on the amide nitrogen led to varying potencies and selectivities for COX-1 and COX-2 enzymes. acs.org

The following table summarizes the effect of different substituents on the in vitro biological activity of various thiazole scaffolds, as reported in the literature.

| Scaffold | Substituent R1 | Substituent R2 | Biological Activity | Metric (µM) | Reference |

| 2-(pyrazolin-1-yl)-thiazole | 4-bromophenyl at thiazole C4 | Thiophene at pyrazoline C3 | Antituberculosis | MIC: 15.625 | nih.gov |

| 2-(pyrazolin-1-yl)-thiazole | Unsubstituted at thiazole C4 | Thiophene at pyrazoline C3 | Antituberculosis | MIC: >50 | nih.gov |

| Thiazole Carboxamide | 3,4,5-trimethoxyphenyl | - | COX-2 Inhibition | IC50: 0.958 | acs.org |

| Thiazole Carboxamide | 4-chlorophenyl | - | COX-2 Inhibition | IC50: 0.191 | acs.org |

| Thiazole Carboxamide | 4-fluorophenyl | - | COX-2 Inhibition | IC50: 0.957 | acs.org |

Elucidation of Key Pharmacophoric Features for Desired Bioactivity

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For thiazole derivatives, several key pharmacophoric features have been identified through various studies.

The thiazole ring itself is a central pharmacophoric element, often involved in crucial interactions with biological targets. nih.gov For example, in a study of c-Met inhibitors, the thiazole ring was found to form a π–π interaction with a methionine residue (Met1160) in the binding pocket. nih.gov

The side chain at the 2-position of the thiazole ring is also critical. A 2-morpholinoacetamido fragment, which is structurally related to the methoxyacetylamino group, has been shown to form a hydrogen bond with an aspartate residue (Asp1164) in the active site of c-Met. nih.gov This suggests that the acetylamino moiety in 2-(methoxyacetylamino)methylthiazole could also act as a hydrogen bond donor or acceptor, which is a key interaction for target binding.

Correlation between Structural Modifications and In Vitro Target Interaction

Molecular modeling and docking studies have provided valuable insights into how structural modifications of thiazole derivatives affect their interaction with biological targets at the molecular level. These studies help to rationalize the observed SAR and guide the design of more potent and selective compounds.

In the case of antimicrobial thiazoles, docking studies have proposed that the thiazole ring can form π-alkyl bonds with isoleucine and valine residues in the target protein. nih.gov Additionally, carbonyl groups and the sulfur atom of the thiazole ring have been suggested to interact through hydrogen bonds with asparagine residues. nih.gov

For thiazole-based c-Met inhibitors, the binding mode involves the 2-acetamido fragment forming a hydrogen bond, while the thiazole ring engages in π–π stacking interactions. nih.gov Modifications that disrupt these interactions would be expected to lead to a loss of activity.

In another example, molecular docking of thiazole derivatives against lanosterol 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis, revealed strong binding affinities. The most potent compound achieved its high docking score through hydrogen bonding and π–π stacking interactions. nih.gov This highlights the importance of both specific polar contacts and more general hydrophobic interactions in determining binding affinity.

These examples demonstrate a clear correlation between the structural features of thiazole derivatives and their ability to interact with specific residues within the binding sites of their target proteins.

Impact of Steric and Electronic Parameters on Activity Profiles

The steric and electronic properties of substituents on the thiazole scaffold play a crucial role in modulating the biological activity of its derivatives. These parameters can influence the molecule's conformation, its ability to fit into a binding pocket, and its electronic interactions with the target.

Steric Effects: The size and shape of substituents can have a significant impact on activity. In some cases, bulkier substituents can lead to steric clashes with the target protein, resulting in reduced affinity. For example, one study found that switching from a bulkier (3-methoxy-4-hydroxyphenyl) to a smaller substituent (2-thienyl) enhanced antimicrobial activity. nih.gov This suggests that a more compact structure is preferred for optimal binding.

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can influence the charge distribution within the molecule and its ability to form key interactions such as hydrogen bonds and electrostatic interactions. In one series of antimicrobial thiazoles, electron-donating groups were found to be associated with antifungal activity. nih.gov In another study on dehydrodieugenol B analogues, it was found that an electron-withdrawing para-trifluoromethylbenzyl group and a strongly electron-donating trimethoxybenzyl group resulted in similar biological activities, suggesting that electronic density at that particular position did not play a major role. nih.gov

Furthermore, the position of certain groups can be critical. For instance, the deletion of a methoxy (B1213986) group from one position of a molecule was well-tolerated and had no effect on antileishmanial activity, whereas the removal of a methoxy group from another position rendered the compound inactive. nih.gov This underscores the intricate interplay between substituent position and biological activity.

Computational Chemistry and in Silico Modeling of 2 Methoxyacetylamino Methylthiazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. asianpubs.org This method is crucial for understanding the potential biological activity of compounds like 2-(Methoxyacetylamino)methylthiazole by simulating its interaction with the active site of a target protein.

The primary goal of molecular docking is to predict the binding conformation of a ligand within a protein's active site. For thiazole (B1198619) derivatives, studies have shown that interactions with key amino acid residues are fundamental to their inhibitory activity. researchgate.net For instance, in simulations with various kinases, thiazole-based inhibitors have been shown to form crucial hydrogen bonds and van der Waals interactions within the binding pocket. nih.govnih.gov

When modeling this compound, the methoxyacetylamino group and the thiazole ring are key features for interaction. The nitrogen and sulfur atoms of the thiazole ring, along with the carbonyl oxygen and amide nitrogen of the side chain, can act as hydrogen bond acceptors and donors. Docking simulations would identify specific residues (e.g., serine, threonine, lysine, aspartate) in a target's active site that form these critical bonds. researchgate.net The simulation predicts the most stable binding pose based on a scoring function that evaluates the steric and electronic complementarity between the ligand and the protein. nih.gov Studies on similar thiazole-containing compounds have successfully used this approach to elucidate binding modes against targets like cyclin-dependent kinase 5 (CDK5) and the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Group of Ligand | Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

| Thiazole Nitrogen | LYS 89 | Hydrogen Bond | 2.9 |

| Carbonyl Oxygen | LYS 89 (Amine) | Hydrogen Bond | 3.1 |

| Amide Hydrogen | ASP 145 | Hydrogen Bond | 2.8 |

| Thiazole Ring | ILE 10 | Hydrophobic | 3.5 |

| Methoxy (B1213986) Group | VAL 18 | Hydrophobic | 3.8 |

Following the prediction of the binding mode, the strength of the interaction is quantified by calculating the binding free energy. A lower binding energy indicates a more stable and favorable interaction. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose. uni-duesseldorf.denih.gov These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energy. nih.govnih.gov

The total binding free energy (ΔG_bind) is typically decomposed into several components: van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_elec), polar solvation energy (ΔG_pol), and nonpolar solvation energy (ΔG_nonpol). nih.gov Analyzing these components helps to understand the driving forces of the binding. For example, studies on 2-aminothiazole (B372263) inhibitors have shown that van der Waals interactions often dominate the binding free energy. nih.gov The calculated binding energies can be used to rank different compounds and correlate in silico predictions with experimental bioactivity data. nih.gov

Table 2: Hypothetical Binding Energy Components for this compound

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +48.7 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -5.3 |

| Total Binding Free Energy (ΔG_bind) | -22.2 |

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide detailed information about the electronic structure, reactivity, and stability of this compound.

DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. doi.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2).

Global Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ² / 2η).

These descriptors help in predicting how this compound might behave in a chemical reaction. researchgate.net

Table 3: Hypothetical Reactivity Descriptors for this compound (Calculated via DFT)

| Parameter | Value (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.825 |

| Electrophilicity Index (ω) | 2.87 |

Many heterocyclic compounds, including those with a thiazole ring, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For derivatives of 2-aminothiazole, imino-enamine and amidine tautomerism are possible. mdpi.comsemanticscholar.org

DFT calculations are highly effective for determining the relative stabilities of different tautomers. By optimizing the geometry of each possible tautomeric form and calculating its total electronic energy, the most stable structure (the global energy minimum) can be identified. mdpi.com The relative energies, often corrected for zero-point vibrational energy (ZPVE), indicate the equilibrium population of each tautomer. For 2-amino-4-methylthiazole (B167648), calculations have shown that the amino form is significantly more stable than its imino tautomers. semanticscholar.org Similar calculations for this compound would clarify its predominant tautomeric form in different environments, which is crucial for understanding its receptor binding and chemical properties.

Molecular Dynamics Simulations

An MD simulation of the ligand-protein complex, solvated in a water box, allows for the observation of its behavior over a period of nanoseconds or even microseconds. Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can indicate flexibility and conformational adjustments upon ligand binding. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein throughout the simulation is analyzed to confirm the importance of these interactions for binding stability.

MD simulations provide a more realistic and comprehensive understanding of the molecular recognition process, validating the initial docking results and revealing the thermodynamic properties of the binding. researchgate.net

Ligand-Target Complex Stability

The stability of a ligand-target complex is a critical determinant of a compound's potential biological activity. In silico methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating the factors that contribute to this stability. For thiazole derivatives, studies have shown that the thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonds, and π-π stacking, which anchor the ligand within the binding pocket of a target protein.

The stability of complexes involving thiazole-containing ligands is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of an MD simulation. A stable complex is typically characterized by a low and fluctuating RMSD value, indicating that the ligand remains securely bound and does not undergo significant conformational changes that would lead to its dissociation. For instance, MD simulations of thiazole-Schiff base derivatives have shown that stable complexes exhibit average RMSD values ranging between 0.5 Å and 2.5 Å. nih.gov

Furthermore, the binding free energy, often calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative measure of complex stability. For thiazole-coumarin and thiazole-triazole conjugates, calculated free binding energies have been reported in the range of -7.89 to -9.87 kcal/mol, indicating strong and favorable binding to their respective targets. nih.gov These energies are influenced by a combination of van der Waals forces, electrostatic interactions, and solvation energies.

| Metric | Typical Value Range for Thiazole Derivatives | Significance |

| RMSD of Ligand | 0.5 - 2.5 Å | Indicates the stability of the ligand's position within the binding site. |

| Binding Free Energy (MM/GBSA) | -7 to -10 kcal/mol | Quantifies the strength of the ligand-target interaction. |

Conformational Changes and Dynamic Interactions

Molecular dynamics simulations also provide insights into the conformational changes of both the ligand and the target protein upon binding, as well as the dynamic nature of their interactions. The flexibility of the methoxyacetylamino side chain in this compound would allow it to adopt various conformations to optimize its fit within a binding pocket.

Analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify regions that become more or less flexible upon ligand binding. For thiazole derivatives, it has been observed that residues in the immediate vicinity of the binding site often exhibit reduced RMSF values, indicating a stabilization of this region. nih.gov Conversely, some distal regions of the protein may show increased flexibility, which can be important for allosteric regulation.

The dynamic interactions between the ligand and the target can be visualized and analyzed over time. Hydrogen bonds, for example, may be transient, forming and breaking on a picosecond to nanosecond timescale. The persistence of key hydrogen bonds throughout a simulation is a strong indicator of their importance for binding affinity. Studies on thiazole derivatives have highlighted the role of the thiazole nitrogen and the amide group in forming crucial hydrogen bonds with protein backbones or specific amino acid side chains. rsc.org

| Interaction Type | Key Moieties in Thiazole Analogs | Importance |

| Hydrogen Bonding | Thiazole nitrogen, amide group | Anchoring the ligand in the binding site. |

| π-π Stacking | Thiazole ring | Interactions with aromatic residues like Phenylalanine, Tyrosine. |

| van der Waals Contacts | Entire ligand scaffold | Contribution to overall binding affinity. |

In Silico ADME Prediction and Pharmacokinetic Profiling (excluding toxicity)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its development as a potential therapeutic agent. In silico models are widely used to predict these properties early in the drug discovery process. For thiazole derivatives, numerous studies have reported their predicted ADME profiles.

These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. tandfonline.com Thiazole derivatives, including those with structures similar to this compound, generally exhibit favorable ADME properties.

In silico predictions for a compound like this compound would likely fall within the ranges observed for similar small molecule thiazole derivatives. These predictions suggest good oral bioavailability and membrane permeability.

| ADME Parameter | Predicted Value Range for Thiazole Analogs | Implication |

| Molecular Weight | 200 - 400 g/mol | Favorable for oral absorption. |

| logP (Lipophilicity) | 1.0 - 3.0 | Balanced solubility and permeability. |

| Hydrogen Bond Donors | 1 - 3 | Good membrane permeability. |

| Hydrogen Bond Acceptors | 3 - 6 | Good membrane permeability. |

| Human Intestinal Absorption | > 80% | High potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |

| Plasma Protein Binding | Moderate | Influences distribution and availability. |

Virtual Screening and Scaffold Hopping for Novel Analogs

The thiazole scaffold is a common feature in many biologically active molecules and is frequently used in virtual screening campaigns to identify new hit compounds. nih.govmdpi.com The structural information from this compound can be used as a starting point for such campaigns. By searching large chemical databases for compounds with similar shapes and electrostatic properties, novel analogs with potentially improved activity or different target profiles can be identified.

Scaffold hopping is a computational technique used to identify new molecular frameworks that can mimic the biological activity of a known active compound. nih.gov Starting from the this compound scaffold, one could computationally explore alternative heterocyclic systems to replace the thiazole ring while maintaining the key pharmacophoric features, such as the spatial arrangement of hydrogen bond donors and acceptors. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced synthetic accessibility or better patentability. For instance, the 2-aminothiazole scaffold has been successfully used as a starting point for scaffold hopping to identify novel inhibitors of various enzymes. researchgate.net

| Technique | Application to this compound | Goal |

| Virtual Screening | Use as a query molecule to search chemical libraries. | Identify new compounds with similar properties and potential biological activity. |

| Scaffold Hopping | Replace the thiazole ring with other bioisosteric heterocycles. | Discover novel chemical series with improved ADME or potency profiles. |

Q & A

Q. What are the common synthetic routes for 2-(Methoxyacetylamino)methylthiazole derivatives?

The synthesis typically involves cyclization of α-haloketones with thiourea to form the thiazole core, followed by functionalization of the methoxymethyl and acetamido groups. For example, thiourea reacts with α-haloketones under reflux conditions (e.g., DMSO as solvent) to yield thiazole intermediates. Subsequent modifications, such as introducing methoxyacetylamino groups, are achieved via nucleophilic substitution or coupling reactions under acidic/basic conditions. Optimization of reaction time (e.g., 18-hour reflux) and purification (e.g., recrystallization in water-ethanol) can improve yields .

Q. How is the purity and structure of synthesized this compound confirmed?

Characterization relies on multi-technique validation :

- NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments.

- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).

- Elemental analysis to verify empirical formulas.

- X-ray crystallography for unambiguous structural determination, as demonstrated in thiazole derivatives with resolved hydrogen-bonding networks and π-π interactions .

Q. What are the potential biological activities of thiazole derivatives like this compound?

Thiazoles exhibit broad bioactivity , including antimicrobial, anticancer, and anti-inflammatory properties. The methoxyacetylamino group may enhance solubility and target interactions, as seen in structurally related compounds with antifungal activity (e.g., mefenoxam derivatives). Structure-activity relationship (SAR) studies suggest that substituents on the thiazole ring critically influence potency .

Advanced Research Questions

Q. What strategies optimize the yield of this compound derivatives under reflux conditions?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

- Catalyst use : Bases like K₂CO₃ facilitate coupling reactions.

- Time-temperature balance : Prolonged reflux (e.g., 18 hours) ensures completion but risks decomposition; monitoring via TLC/HPLC is advised.

- Purification : Column chromatography or gradient recrystallization enhances purity .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Molecular docking and MD simulations model interactions with biological targets (e.g., enzymes or receptors). For example, docking studies of analogous thiazole-triazole hybrids revealed binding poses in active sites, with hydrogen bonds and hydrophobic contacts stabilizing complexes. Predictive ADMET tools (e.g., SwissADME) further assess drug-likeness .

Q. How to resolve contradictions in spectroscopic data during characterization?

Contradictions arise from impurities or conformational flexibility. Mitigation strategies:

Q. What green chemistry approaches apply to the synthesis of this compound?

Sustainable methods include:

- Solvent-free reactions : Mechanochemical grinding reduces waste.

- Catalyst recycling : Reusable catalysts (e.g., β-cyclodextrin) lower environmental impact.

- Microwave-assisted synthesis : Shortens reaction times and energy use. These approaches address limitations of traditional methods (e.g., high-temperature reflux, toxic solvents) .

Q. How to analyze structure-activity relationships (SAR) for bioactivity optimization?

SAR studies involve:

- Systematic substitution : Varying substituents (e.g., electron-withdrawing/donating groups) on the thiazole ring.

- Bioassay profiling : Testing derivatives against target organisms (e.g., microbial strains, cancer cells).

- Computational modeling : QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. For example, fluorinated or brominated aryl groups in thiazole hybrids showed enhanced antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.